molecular formula C18H18S B14134446 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene

2-(4-(tert-Butyl)phenyl)benzo[b]thiophene

Cat. No.: B14134446
M. Wt: 266.4 g/mol
InChI Key: GIMWWRIJSDRRHI-UHFFFAOYSA-N
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Description

2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene is an organic compound with the molecular formula C18H18S. It is a derivative of benzo[b]thiophene, which is an aromatic heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene typically involves the coupling of 2-iodothiophenol with phenylacetylene using a palladium-catalyzed Sonogashira cross-coupling reaction. This method allows for the formation of 2-substituted benzo[b]thiophenes in moderate to good yields . The reaction conditions generally include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Sonogashira cross-coupling reaction is a widely used method in organic synthesis and can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and leading to antiproliferative effects on cancer cells . The compound can induce apoptosis and cell cycle arrest, contributing to its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene is unique due to the presence of the tert-butylphenyl group, which can influence its chemical reactivity, physical properties, and biological activity

Properties

Molecular Formula

C18H18S

Molecular Weight

266.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-benzothiophene

InChI

InChI=1S/C18H18S/c1-18(2,3)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19-17/h4-12H,1-3H3

InChI Key

GIMWWRIJSDRRHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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